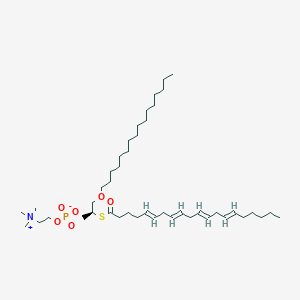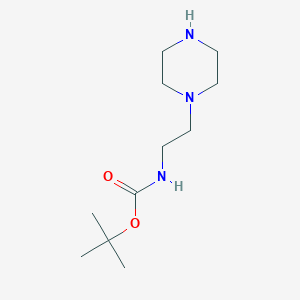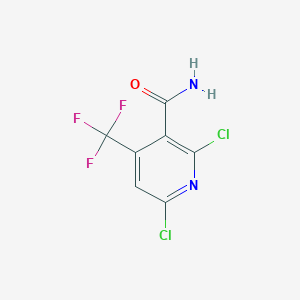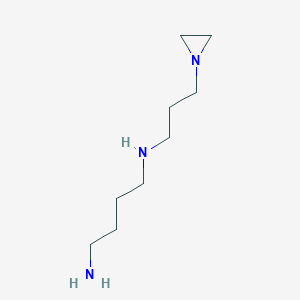
N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine, also known as ethylenimine, is a chemical compound that has received significant attention in the field of scientific research. This compound is a reactive alkylating agent that has been used in various biological and chemical applications. In
Mécanisme D'action
The mechanism of action of N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine involves the alkylation of nucleic acids and proteins. This compound reacts with the nucleophilic groups present in DNA and proteins, leading to the formation of covalent bonds. This covalent binding can result in the inhibition of DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine depend on the concentration and duration of exposure. At low concentrations, this compound can induce DNA damage and cell cycle arrest. At higher concentrations, it can induce cell death. Additionally, N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine has been shown to have mutagenic and carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine in lab experiments is its ability to selectively target nucleic acids and proteins. This compound can be used to study the effects of DNA and protein alkylation on cellular processes. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to avoid adverse effects.
Orientations Futures
For the use of this compound include the development of novel bioactive compounds and the exploration of its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine involves the reaction of 1,4-butanediamine with ethylene oxide. The reaction is carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine.
Applications De Recherche Scientifique
N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine has been used in various scientific research applications. It has been used as a cross-linking agent in the synthesis of polymers and as a reagent in the modification of proteins. Additionally, it has been used in the synthesis of various bioactive compounds such as antitumor agents and antiviral agents.
Propriétés
Numéro CAS |
154264-46-7 |
|---|---|
Nom du produit |
N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine |
Formule moléculaire |
C9H21N3 |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
N'-[3-(aziridin-1-yl)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C9H21N3/c10-4-1-2-5-11-6-3-7-12-8-9-12/h11H,1-10H2 |
Clé InChI |
CNOIPHKAPXDRCC-UHFFFAOYSA-N |
SMILES |
C1CN1CCCNCCCCN |
SMILES canonique |
C1CN1CCCNCCCCN |
Synonymes |
N(1)-aziridinylspermidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
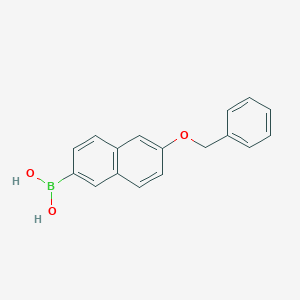




![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
